3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
Overview
Description
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of pyridine, characterized by the presence of a chloromethyl group and two methyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide is commonly used as a reagent for substitution reactions involving the chloromethyl group.
Oxidation: Potassium permanganate is used for the oxidation of 3-methylpyridine to 3-picolinic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction of methyl pyridine-3-carboxylate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation typically yields carboxylic acid derivatives.
Reduction Products: Reduction can produce alcohol derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the two methyl groups.
2-(Chloromethyl)pyridine hydrochloride: Chloromethyl group is positioned differently on the pyridine ring.
4-(Chloromethyl)pyridine hydrochloride: Chloromethyl group is at the 4-position instead of the 3-position.
Uniqueness
3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is unique due to the presence of both the chloromethyl group and two methyl groups on the pyridine ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFUVEPRPHNPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CCl)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582303-11-5 | |
Record name | 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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